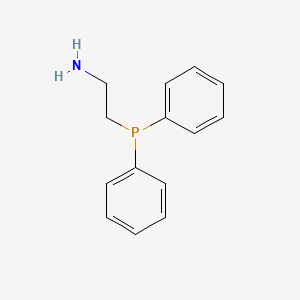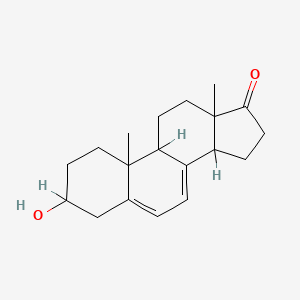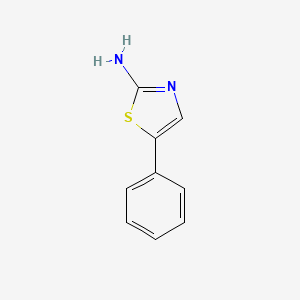![molecular formula C21H25N3O5 B1207454 N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide](/img/structure/B1207454.png)
N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of benzamide derivatives, including those similar to N-[2,5-dimethoxy-4-[[2-(4-morpholinyl)-1-oxoethyl]amino]phenyl]benzamide, are a significant area of research. These compounds often possess potential biological applications and are of interest in drug chemistry and medicinal chemistry. For instance, the synthesis of various benzamide derivatives has been explored for potential binding to nucleotide protein targets, indicating a broader scope of application in medicinal chemistry (Saeed et al., 2015).
Biological Activity and Applications
Benzamide derivatives have been investigated for their biological activities, including their potential as anti-tubercular agents and their ability to inhibit the proliferation of cancer cell lines. For example, certain benzamide derivatives showed promising activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Nimbalkar et al., 2018). Additionally, other derivatives demonstrated distinct inhibitory capacity against cancer cell lines, highlighting their potential in cancer therapy (Ji et al., 2018).
Antimicrobial and Antifungal Activities
Some benzamide derivatives have been evaluated for their antimicrobial and antifungal activities. This includes studies on the synthesis of novel compounds and their efficacy against various microbial species (Gul et al., 2017). This research is crucial in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi.
Molecular Docking and Drug Design
Molecular docking studies of benzamide derivatives have been conducted to understand their interaction with biological targets, such as enzymes and receptors. These studies are instrumental in drug design and optimization, providing insights into the molecular basis of the compounds' biological activity (Patel et al., 2020).
Propiedades
Fórmula molecular |
C21H25N3O5 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[2,5-dimethoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H25N3O5/c1-27-18-13-17(23-21(26)15-6-4-3-5-7-15)19(28-2)12-16(18)22-20(25)14-24-8-10-29-11-9-24/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25)(H,23,26) |
Clave InChI |
SAPNDXAWFRWBHK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCOCC2)OC)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=C(C=C1NC(=O)CN2CCOCC2)OC)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





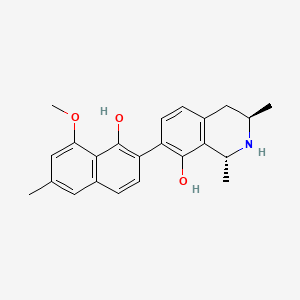
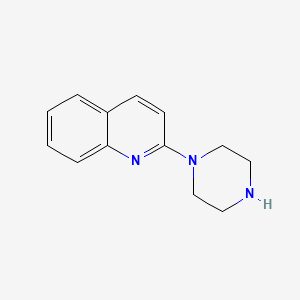

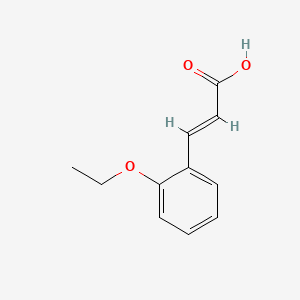
![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenyl-2-furancarboxamide](/img/structure/B1207384.png)
![1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)

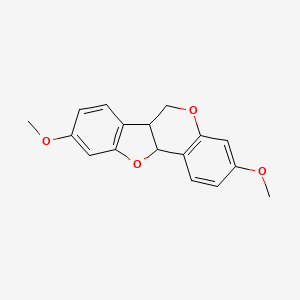
![(2R,4R,5R,6R,8R,11R,12S,19R,20R)-5-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-11-ethyl-4-methoxy-2,4,6,8,12,19-hexamethyl-10,13-dioxa-15,18-diazatricyclo[10.6.2.015,20]icos-1(18)-ene-7,9,14-trione](/img/structure/B1207390.png)
